1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
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Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound notable for its potential applications in various scientific and industrial fields. This compound features a unique structure that combines a triazole ring, a naphthalene moiety, and a bicyclic octane system, resulting in a molecule with interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: : This step usually begins with the click reaction between an alkyne and an azide to form the triazole ring. The reaction is highly regioselective and efficient, often carried out under copper catalysis in a solvent like tert-butanol.
Integration of the Bicyclic Octane System: : The azabicyclo[3.2.1]octane fragment is introduced via a series of nucleophilic substitutions or cyclization reactions, often requiring careful control of reaction conditions to ensure the correct stereochemistry.
Coupling with the Naphthalene Moiety: : This involves a Friedel-Crafts acylation reaction, where the naphthalene ring is reacted with the appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production scales up the aforementioned synthetic routes, with optimizations for cost, yield, and safety. It involves large-scale reactors, stringent control of temperature and pressure, and efficient purification methods such as chromatography or recrystallization to ensure high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions using reagents such as lithium aluminum hydride or hydrogen in the presence of palladium can reduce functional groups like ketones to alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, depending on the substituents present on the molecule. These reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide
Reducing Agents: : Lithium aluminum hydride, Palladium/hydrogen
Catalysts: : Copper, Aluminum chloride
Major Products
Oxidation Products: : Ketones, Carboxylic acids
Reduction Products: : Alcohols
Substitution Products: : Various functionalized derivatives
Scientific Research Applications
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: : The compound serves as a building block for synthesizing more complex molecules, useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Its potential biological activities, such as enzyme inhibition or receptor modulation, are explored in drug discovery and development.
Medicine: : It may exhibit pharmacological properties making it a candidate for developing therapeutic agents.
Industry: : The compound can be used in the manufacture of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action for 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one involves:
Molecular Targets: : It may target specific enzymes, receptors, or other biomolecules, altering their activity or function.
Pathways Involved: : The compound can modulate various biological pathways, leading to physiological or biochemical effects such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar compounds, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is unique due to its combination of a triazole ring, a naphthalene moiety, and a bicyclic octane system. This unique structure imparts distinct chemical and biological properties that are not present in simpler molecules.
List of Similar Compounds
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chloronaphthalen-1-yl)propan-1-one
Each of these compounds varies slightly in its structure, leading to different properties and potential applications
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-22-10-6-16-4-2-3-5-20(16)21(22)9-11-23(28)26-17-7-8-18(26)15-19(14-17)27-24-12-13-25-27/h2-6,10,12-13,17-19H,7-9,11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHMAVPRYCUIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3CC(C4)N5N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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